molecular formula C4H5NO3S B14260669 3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile CAS No. 399034-02-7

3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile

Cat. No.: B14260669
CAS No.: 399034-02-7
M. Wt: 147.15 g/mol
InChI Key: BWIQGYQNJRSLQN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile is an organic compound with the molecular formula C4H5NO3S It is a derivative of prop-2-enenitrile, featuring a hydroxyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile typically involves the reaction of methanesulfonyl chloride with a suitable precursor under controlled conditions. One common method is the reaction of 3-hydroxyprop-2-enenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(methanesulfonyl)prop-2-enenitrile.

    Reduction: Formation of 3-hydroxy-2-(methanesulfonyl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The hydroxyl and methanesulfonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a 4-methylphenyl group instead of a methanesulfonyl group.

    3-Hydroxy-2-(thiophen-2-yl)prop-2-enenitrile: Contains a thiophen-2-yl group instead of a methanesulfonyl group.

Uniqueness

3-Hydroxy-2-(methanesulfonyl)prop-2-enenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

399034-02-7

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

3-hydroxy-2-methylsulfonylprop-2-enenitrile

InChI

InChI=1S/C4H5NO3S/c1-9(7,8)4(2-5)3-6/h3,6H,1H3

InChI Key

BWIQGYQNJRSLQN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=CO)C#N

Origin of Product

United States

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